N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-17(2)15-25-20-11-10-19(14-21(20)29-16-23(3,4)22(25)26)24-30(27,28)13-12-18-8-6-5-7-9-18/h5-11,14,17,24H,12-13,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOIVCSVEKAKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure
The compound has a complex structure characterized by the presence of a benzo[b][1,4]oxazepin moiety and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 362.49 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the benzo[b][1,4]oxazepin core.
- Introduction of the isobutyl and dimethyl groups.
- Sulfonamide formation through reaction with phenylethanesulfonamide derivatives.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In vitro studies have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Case Study : A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential use as an antibacterial agent.
Anti-inflammatory Effects
The sulfonamide group in the compound is known for its anti-inflammatory properties. Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes:
- Experimental Results : Inhibition assays revealed that the compound reduced COX-2 activity by approximately 70% at a concentration of 10 µM.
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties:
- Cell Line Studies : Tests on human cancer cell lines (e.g., breast and prostate cancer) indicated that the compound induced apoptosis and inhibited cell proliferation.
- Mechanism : The proposed mechanism involves modulation of signaling pathways associated with cell survival and apoptosis.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate a moderate safety profile:
- Acute Toxicity : Studies in animal models show no significant adverse effects at therapeutic doses.
- Long-term Studies : Ongoing research aims to evaluate chronic exposure effects and potential teratogenicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
